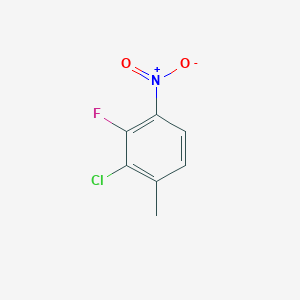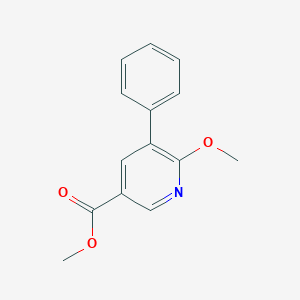
N-cyclopropyl-3-formylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-3-formylbenzamide is an organic compound with the molecular formula C11H11NO2 It is a derivative of benzamide, featuring a cyclopropyl group attached to the nitrogen atom and a formyl group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-3-formylbenzamide can be achieved through several methods. One common approach involves the reaction of 3-formylbenzoic acid with cyclopropylamine under appropriate conditions. The reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction is carried out in an inert solvent like dichloromethane or toluene, and the mixture is heated to reflux to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-cyclopropyl-3-formylbenzamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: N-cyclopropyl-3-carboxybenzamide.
Reduction: N-cyclopropyl-3-hydroxymethylbenzamide.
Substitution: N-cyclopropyl-3-nitrobenzamide or N-cyclopropyl-3-bromobenzamide.
科学的研究の応用
N-cyclopropyl-3-formylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-cyclopropyl-3-formylbenzamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the cyclopropyl group may enhance the compound’s binding affinity and selectivity for certain targets, contributing to its biological effects.
類似化合物との比較
Similar Compounds
- N-cyclopropyl-4-formylbenzamide
- N-cyclopropyl-3-fluoro-4-formylbenzamide
- 3-formylphenylboronic acid
- 4-formylphenylboronic acid
Uniqueness
N-cyclopropyl-3-formylbenzamide is unique due to the specific positioning of the formyl group on the benzene ring and the presence of the cyclopropyl group. These structural features confer distinct chemical reactivity and biological activity compared to similar compounds. For instance, the position of the formyl group can influence the compound’s ability to undergo specific chemical reactions, while the cyclopropyl group can affect its interaction with biological targets.
特性
IUPAC Name |
N-cyclopropyl-3-formylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c13-7-8-2-1-3-9(6-8)11(14)12-10-4-5-10/h1-3,6-7,10H,4-5H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHRHSUVIFEVFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC(=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![cis-Octahydro-pyrrolo[2,3-c]pyridine-6-carboxylic acid benzyl ester](/img/structure/B8238267.png)



![3-[2-(Phenylmethoxy)ethoxy]-1-azetidinecarboxylic acid 1,1-dimethylethyl ester](/img/structure/B8238291.png)
![Ethyl 2-{[(benzyloxy)carbonyl]amino}-2-methylpropanoate](/img/structure/B8238297.png)

amino}-2-methylpropanoate](/img/structure/B8238306.png)


